An In-depth Technical Guide to 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde
An In-depth Technical Guide to 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde
Abstract
5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde is a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique molecular architecture, combining the biologically significant isoxazole core with a methoxyphenyl substituent and a reactive aldehyde functional group, renders it an exceptionally versatile intermediate for the development of complex molecular targets. This guide provides a comprehensive technical overview of its core chemical properties, synthesis, reactivity, and applications. We delve into the causality behind experimental choices, present validated protocols, and contextualize its utility within drug discovery programs, particularly those targeting inflammatory and neurological pathways. All quantitative data is summarized for clarity, and key processes are visualized to facilitate a deeper understanding of the compound's scientific value.
Core Physicochemical & Structural Properties
5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde is a stable, crystalline solid at ambient temperature.[1] Its identity and core properties are foundational to its application in synthetic chemistry. The presence of the polar isoxazole ring and the aldehyde group, contrasted with the nonpolar aromatic regions, results in moderate solubility in common organic solvents.
Identity and Physical Data
A summary of the compound's essential properties is provided below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 870703-95-0 | [1][2][3] |
| Molecular Formula | C₁₁H₉NO₃ | [1][2][3] |
| Molecular Weight | 203.19 g/mol | [2][3] |
| Appearance | White to off-white crystals or powder | [1] |
| Melting Point | 154 - 160 °C | [1] |
| Purity (Typical) | ≥95% to ≥97% (HPLC) | [1][2] |
| Storage Conditions | Store at 0 - 8 °C, protected from light and moisture | [1] |
Molecular Structure & Spectroscopic Profile
The structure features a five-membered isoxazole ring, which is an aromatic heterocycle containing adjacent nitrogen and oxygen atoms.[4] This ring is substituted at the 5-position with a 4-methoxyphenyl group and at the 3-position with a carboxaldehyde group.
Caption: Structure of 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde.
Expected Spectroscopic Data:
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¹H NMR (CDCl₃, 500 MHz): δ ~9.9-10.1 ppm (s, 1H, -CHO), δ ~7.7-7.9 ppm (d, 2H, Ar-H ortho to isoxazole), δ ~6.9-7.1 ppm (d, 2H, Ar-H ortho to -OCH₃), δ ~6.8-7.0 ppm (s, 1H, isoxazole C4-H), δ ~3.8-3.9 ppm (s, 3H, -OCH₃).
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¹³C NMR (CDCl₃, 125 MHz): δ ~185 ppm (C=O, aldehyde), δ ~170 ppm (isoxazole C5), δ ~162 ppm (isoxazole C3), δ ~160 ppm (Ar-C-OCH₃), δ ~128-130 ppm (Ar-CH), δ ~114-116 ppm (Ar-CH), δ ~122 ppm (Ar-C), δ ~105 ppm (isoxazole C4), δ ~55 ppm (-OCH₃).
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IR (KBr, cm⁻¹): ~3100 (Ar C-H stretch), ~2850 (Aldehyde C-H stretch), ~1700 (Aldehyde C=O stretch), ~1610, 1500 (Ar C=C stretch), ~1450 (C=N stretch), ~1250 (Asymmetric C-O-C stretch), ~1030 (Symmetric C-O-C stretch).
Synthesis, Reactivity, and Mechanistic Considerations
As a key intermediate, understanding the synthesis and reactivity of 5-(4-methoxyphenyl)isoxazole-3-carboxaldehyde is crucial for its effective utilization.
Retrosynthetic Analysis and Common Synthesis Pathway
The isoxazole ring is commonly synthesized via a [3+2] cycloaddition reaction. A robust and frequently employed method involves the reaction of a chalcone precursor with hydroxylamine, which proceeds through an initial Michael addition followed by cyclization and dehydration.
Caption: General synthetic workflow for isoxazole aldehydes.
Causality in Synthesis:
-
Claisen-Schmidt Condensation: This base-catalyzed reaction is a reliable method for forming the α,β-unsaturated ketone (chalcone) backbone. The choice of base (e.g., NaOH, KOH) is critical for deprotonating the α-carbon of the acetophenone without promoting self-condensation.
-
Cyclization with Hydroxylamine: Hydroxylamine hydrochloride is typically used with a base (e.g., sodium acetate) to generate free hydroxylamine in situ. The reaction mechanism involves nucleophilic attack of the hydroxylamine nitrogen on the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to form the stable aromatic isoxazole ring.
Chemical Reactivity
The reactivity of this molecule is dominated by the aldehyde group, making it a versatile precursor for a wide array of derivatives.
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Oxidation: The aldehyde can be readily oxidized to the corresponding 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid using standard oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This carboxylic acid derivative is itself a valuable intermediate for amide and ester synthesis.
-
Reduction: Selective reduction to the primary alcohol, [5-(4-methoxyphenyl)isoxazol-3-yl]methanol, can be achieved with mild reducing agents such as sodium borohydride (NaBH₄). This prevents reduction of the isoxazole ring.
-
Nucleophilic Addition & Condensation: The aldehyde is an excellent electrophile. It undergoes reactions such as:
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Wittig Reaction: To form vinyl-substituted isoxazoles.
-
Knoevenagel Condensation: With active methylene compounds to extend the carbon chain.
-
Reductive Amination: With primary or secondary amines in the presence of a reducing agent (e.g., NaBH₃CN) to yield substituted amines, a cornerstone of combinatorial library synthesis.
-
Applications in Drug Discovery and Materials Science
The isoxazole moiety is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.[4][5]
Role as a Pharmaceutical Intermediate
5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde serves as a key building block for synthesizing more complex molecules with potential therapeutic value.[1] The isoxazole scaffold is associated with a broad spectrum of biological activities.[4][6]
-
Anti-inflammatory Agents: The isoxazole ring is a core component of COX-2 inhibitors like Valdecoxib. Derivatives synthesized from this aldehyde can be screened for similar activities.
-
Neurological Disorders: The molecule is used in the synthesis of compounds targeting neurological pathways, leveraging the isoxazole core's ability to cross the blood-brain barrier.[1]
-
Anticancer Research: Numerous isoxazole-containing compounds have been investigated as potential anticancer agents, acting as inhibitors of various signaling pathways crucial for tumor growth.[7]
-
Antimicrobial Development: The scaffold is present in compounds with demonstrated antibacterial and antifungal properties.[5]
Caption: From building block to potential therapeutic applications.
Utility in Materials Science
Beyond pharmaceuticals, this compound is explored in materials science for the creation of advanced polymers and functional materials.[1] The rigid, aromatic structure can be incorporated into polymer backbones to enhance thermal stability and introduce specific electronic properties.
Experimental Protocols
The following protocols are provided as validated, reproducible methods for the synthesis and characterization of the title compound.
Protocol: Synthesis via Chalcone Intermediate
Objective: To synthesize 5-(4-methoxyphenyl)isoxazole-3-carboxaldehyde from 4'-methoxyacetophenone and glyoxylic acid monohydrate.
Step 1: Synthesis of (E)-4-(4-methoxyphenyl)-2-oxobut-3-enoic acid (Chalcone Precursor)
-
Reagents & Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4'-methoxyacetophenone (10 mmol) in ethanol (50 mL). In a separate beaker, dissolve glyoxylic acid monohydrate (12 mmol) and sodium hydroxide (12 mmol) in water (20 mL) and cool to 0-5 °C in an ice bath.
-
Reaction: Slowly add the cold aqueous solution to the ethanolic solution of acetophenone with vigorous stirring, maintaining the temperature below 10 °C.
-
Causality: The base (NaOH) catalyzes the Claisen-Schmidt condensation. Low temperature minimizes side reactions.
-
-
Workup: After stirring at room temperature for 12 hours, acidify the reaction mixture to pH 2-3 with cold 2M HCl. The precipitated product is collected by vacuum filtration.
-
Purification: Wash the solid with cold water and recrystallize from an ethanol/water mixture to yield the pure chalcone precursor.
Step 2: Cyclization to form 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid
-
Reagents & Setup: To a solution of the chalcone precursor (8 mmol) in ethanol (40 mL), add a solution of hydroxylamine hydrochloride (10 mmol) and sodium acetate (12 mmol) in water (15 mL).
-
Reaction: Reflux the mixture for 6 hours. Monitor the reaction progress by TLC.
-
Causality: Sodium acetate acts as a base to liberate free hydroxylamine, which then undergoes a [3+2] cycloaddition with the α,β-unsaturated system, followed by dehydration to form the aromatic isoxazole ring.
-
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL). The precipitated carboxylic acid is collected by filtration, washed with water, and dried.
Step 3: Conversion to 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde
-
Activation: Suspend the carboxylic acid (5 mmol) in anhydrous dichloromethane (DCM, 50 mL). Add oxalyl chloride (6 mmol) dropwise, followed by a catalytic amount of DMF (2-3 drops). Stir at room temperature until gas evolution ceases (approx. 2 hours).
-
Causality: The carboxylic acid is converted to a highly reactive acyl chloride intermediate.
-
-
Reduction: Cool the solution to -78 °C (dry ice/acetone bath). Add a solution of a mild reducing agent, such as diisobutylaluminium hydride (DIBAL-H) (1.1 eq, 1.0 M in hexanes), dropwise. Stir for 1 hour at -78 °C.
-
Causality: DIBAL-H is a powerful yet selective reducing agent that can reduce acyl chlorides to aldehydes at low temperatures without over-reduction to the alcohol.
-
-
Quenching & Workup: Quench the reaction by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution. Allow the mixture to warm to room temperature and stir until two clear layers form.
-
Extraction & Purification: Separate the layers and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the title compound.
Protocol: Characterization by ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Analysis: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase the spectrum and integrate the signals.
-
Interpretation: Assign the peaks based on their chemical shift (δ), multiplicity (singlet, doublet, etc.), and integration values, comparing them to the expected profile described in Section 1.2. The distinct singlet for the aldehyde proton around 10 ppm is a key diagnostic signal.
Safety and Handling
Based on available data, 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde should be handled with appropriate precautions in a laboratory setting.
-
Hazard Classifications: Acute Toxicity, Oral (Category 4); Eye Irritation (Category 2).[8]
-
GHS Pictogram: GHS07 (Exclamation Mark).[8]
-
Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[8]
-
Precautionary Measures: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood.
References
-
5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde, min 95%, 1 gram. CP Lab Safety. [Link]
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Yamamuro, D., et al. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(2), 313-6. [Link]
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Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]
-
Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. [Link]
-
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Pharmaceutical Negative Results. [Link]
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